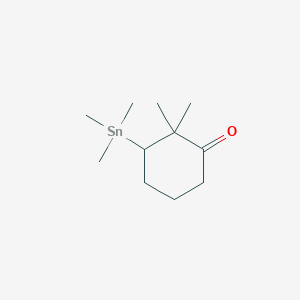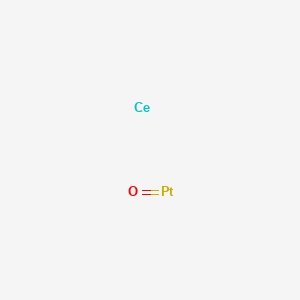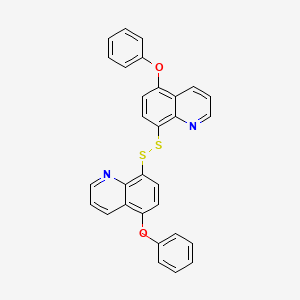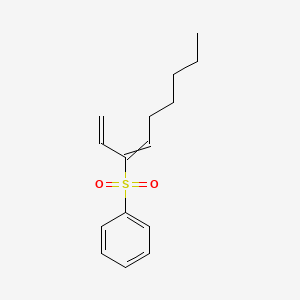
(Nona-1,3-diene-3-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nona-1,3-diene-3-sulfonyl)benzene is an organic compound with the molecular formula C15H20O2S It is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a nona-1,3-diene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-1,3-diene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride with a diene in the presence of a base. For example, the reaction of benzene sulfonyl chloride with nona-1,3-diene in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(Nona-1,3-diene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(Nona-1,3-diene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Nona-1,3-diene-3-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the diene moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Nona-1,3-diene-3-sulfonyl)benzene: Unique due to the presence of both a sulfonyl group and a diene moiety.
Benzene sulfonyl chloride: Lacks the diene moiety, making it less versatile in certain reactions.
Nona-1,3-diene: Lacks the sulfonyl group, limiting its applications in biological studies.
Uniqueness
This compound stands out due to its dual functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
136339-28-1 |
|---|---|
Formule moléculaire |
C15H20O2S |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
nona-1,3-dien-3-ylsulfonylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-3-5-6-8-11-14(4-2)18(16,17)15-12-9-7-10-13-15/h4,7,9-13H,2-3,5-6,8H2,1H3 |
Clé InChI |
RMTLKGZAEBEBMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



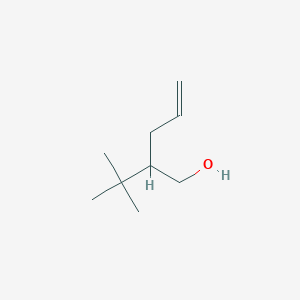
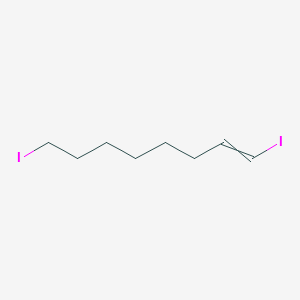
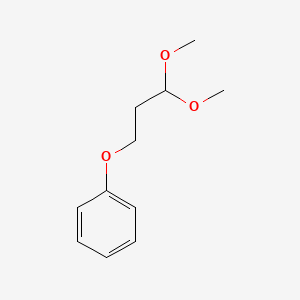
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
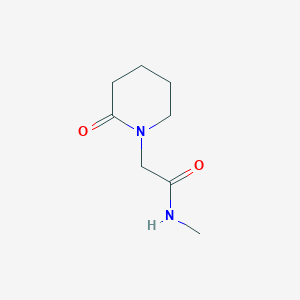
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
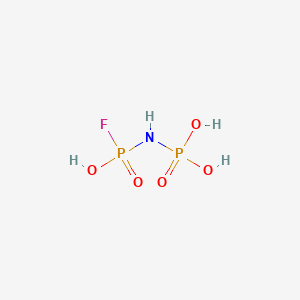
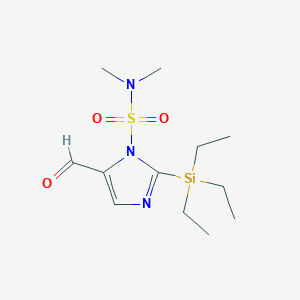
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
